2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one
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Overview
Description
2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one is a heterocyclic compound that belongs to the class of diazepanes This compound is characterized by a seven-membered ring containing two nitrogen atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one typically involves the condensation of appropriate amines with ketones or aldehydes under controlled conditions. One common method is the reaction of diethylamine with 2,3,7-trimethyl-1,4-diazepan-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted diazepane derivatives .
Scientific Research Applications
2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diethyl-1,2,7-trimethyl-1,4-diazepan-5-one
- 2,8-Diethyl-1,3,5,7-tetramethyl-9-phenylbipyrromethene difluoroborate
- 2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8-4-(2-propinyloxy) bipyrromethene
Uniqueness
2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61715-83-1 |
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Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
2,7-diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H26N2O/c1-7-12(4)9-11(16)14-10(3)13(5,8-2)15(12)6/h10H,7-9H2,1-6H3,(H,14,16) |
InChI Key |
NVEPROXUPKYYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)NC(C(N1C)(C)CC)C)C |
Origin of Product |
United States |
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